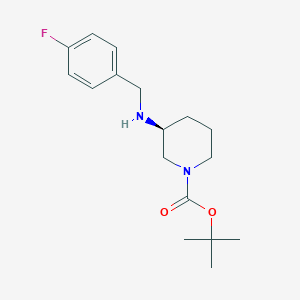

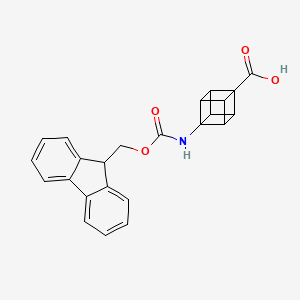

![molecular formula C22H17ClN2O3 B2762059 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol CAS No. 315234-93-6](/img/structure/B2762059.png)

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Studies on related nitroaromatic compounds and chalcones have demonstrated their reactivity and utility in chemical synthesis. For example, the reactions of nitro-ω-benzylideneacetophenones with carbanions containing leaving groups have shown the potential for such structures to undergo conjugated addition and subsequent intramolecular reactions, leading to novel organic compounds (Mąkosza & Krylova, 1998). This suggests that "3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol" could be a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures through similar reaction pathways.

Material Science Applications

The structural features of "3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol" imply potential applications in material science, especially in the development of optically active materials or as part of non-linear optical systems. Compounds with nitro groups and specific aromatic substitutions have been explored for their fluorescence, mesogenic, and non-linear optical properties (Barberá et al., 1998). Such applications are critical in the development of optical devices, sensors, and advanced materials for electronic applications.

Catalytic and Reductive Transformations

Nitroaromatic compounds play a significant role in catalytic reductions, serving as substrates for the development of aminoaromatics via reductive processes. The presence of nitro and chloro groups in compounds has been utilized in catalytic reduction reactions to produce corresponding amino compounds, indicating the potential of "3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol" in similar catalytic applications (Watanabe et al., 1984).

Bioactive Molecule Development

While the request excludes drug use and dosage information, it is worth noting that structurally similar compounds have been investigated for their biological activities, including anti-inflammatory and antibacterial properties (Ravula et al., 2016). This suggests a potential area of research for "3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol" in the development of bioactive molecules, albeit with a focus on its chemical properties and synthesis rather than direct application as a drug.

Propriétés

IUPAC Name |

3-[1-(4-chlorophenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c23-17-12-10-15(11-13-17)19(14-24(26)27)21-18-8-4-5-9-20(18)25(28)22(21)16-6-2-1-3-7-16/h1-13,19,28H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOAPDDZZTZMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2O)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

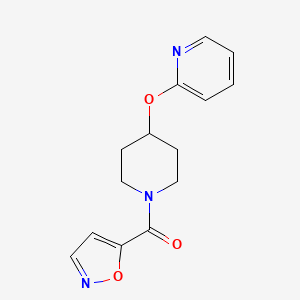

![3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2761977.png)

![2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2761983.png)

![1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2761984.png)

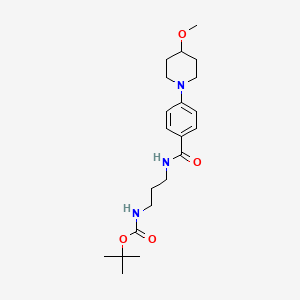

![Tert-butyl 6-[(prop-2-enoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2761987.png)

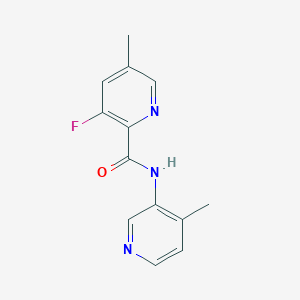

![1-Methyl-3-(oxolan-2-ylmethyl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2761988.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)

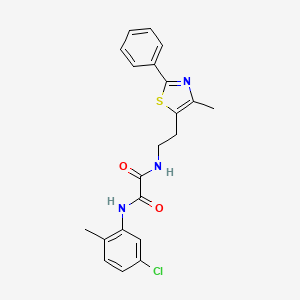

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2761994.png)